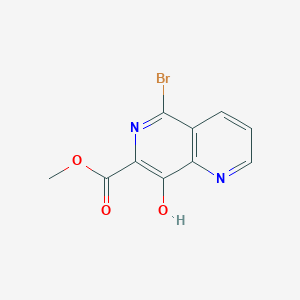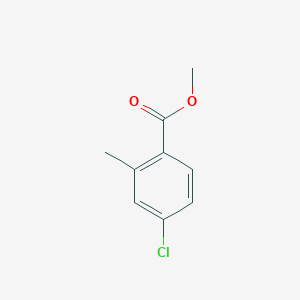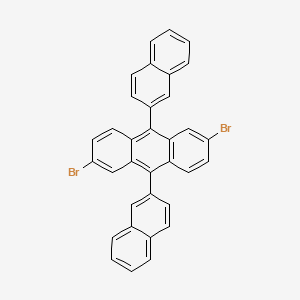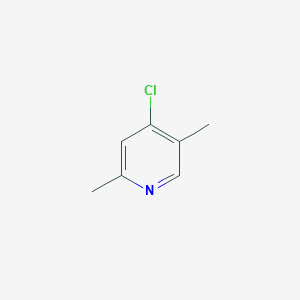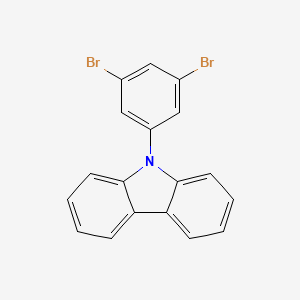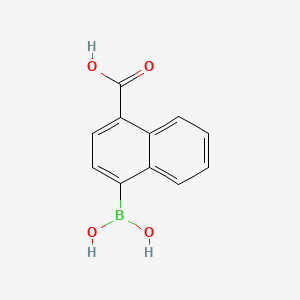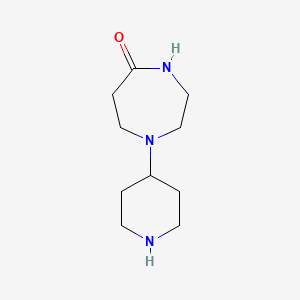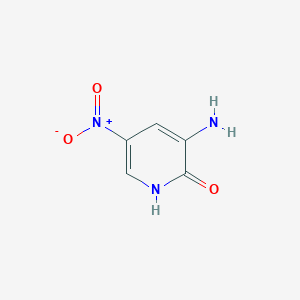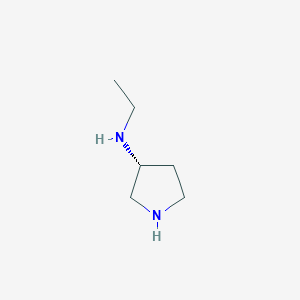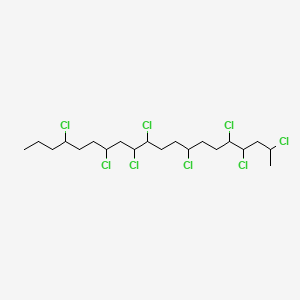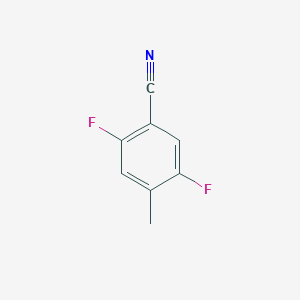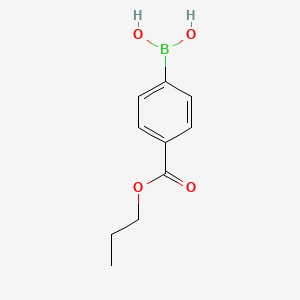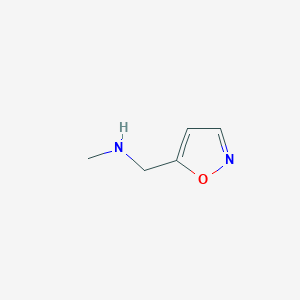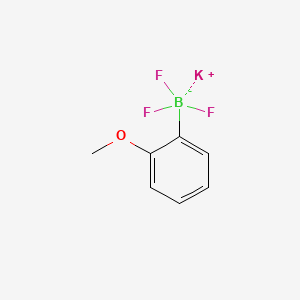
三氟硼酸钾(2-甲氧基苯基)
描述
Potassium (2-Methoxyphenyl)trifluoroborate, also known as PMTF, is a salt of potassium and 2-methoxyphenyl trifluoroborate, a strong anion. PMTF is a colorless solid that is soluble in water and other organic solvents. PMTF is used in a variety of scientific fields, including organic chemistry, biochemistry, and materials science. It is a versatile reagent that is used in a variety of reactions and processes, such as the synthesis of organic compounds, the preparation of catalysts, and the synthesis of polymers. In addition, PMTF is used in a variety of biochemical and physiological studies, such as the investigation of enzyme activities and the study of protein-ligand interactions.
科学研究应用
Suzuki–Miyaura-type Reactions
- Summary of Application: Potassium Trifluoroborate Salts have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions .
- Methods of Application: These organoboron reagents offer several advantages over the corresponding boronic acids and esters as they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .
- Results or Outcomes: The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .
Petasis Borono-Mannich Multicomponent Reaction
- Summary of Application: Potassium trifluoroborate salts have been used in the Petasis borono-Mannich multicomponent reaction for the synthesis of α-amino esters .
- Methods of Application: The use of trifluoroborate salts is preferred to boronic acids or boronate esters from a practical standpoint for ease of use and long-term stability .
- Results or Outcomes: The successful implementation of this concept for the synthesis of optical active α-amino has been described .
Cross-Coupling Reactions
- Summary of Application: Trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions .
- Methods of Application: These reactions are typically performed under palladium catalysis .
- Results or Outcomes: The use of trifluoroborate salts in cross-coupling reactions has expanded the palette of available boron reagents .
Synthesis of Optical Active α-Amino
- Summary of Application: Potassium (2-Methoxyphenyl)trifluoroborate has been used in the synthesis of optical active α-amino .
- Methods of Application: The use of trifluoroborate salts is preferred to boronic acids or boronate esters from a practical standpoint for ease of use and long-term stability .
- Results or Outcomes: The successful implementation of this concept for the synthesis of optical active α-amino has been described .
属性
IUPAC Name |
potassium;trifluoro-(2-methoxyphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3O.K/c1-12-7-5-3-2-4-6(7)8(9,10)11;/h2-5H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJPOOXJHKETAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1OC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635604 | |
| Record name | Potassium trifluoro(2-methoxyphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (2-Methoxyphenyl)trifluoroborate | |
CAS RN |
236388-46-8 | |
| Record name | Potassium trifluoro(2-methoxyphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 2-methoxyphenyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



